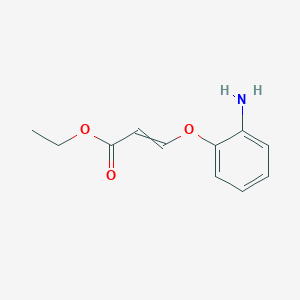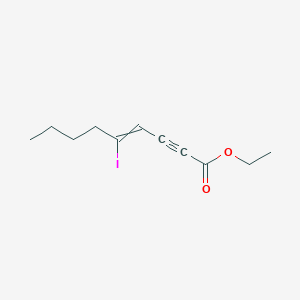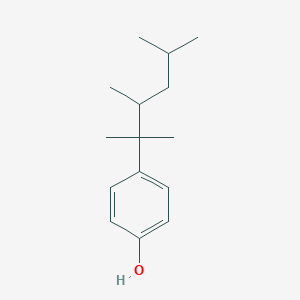
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is a chemical compound with the molecular formula C24H32GeO2 It is a germole derivative, which means it contains a five-membered ring with germanium as one of the ring atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole typically involves the reaction of germole precursors with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized germole derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germole derivatives and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism by which 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole exerts its effects involves interactions with molecular targets and pathways. The phenoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl-bis(2,4,6-trimethylphenoxy)silane: A similar compound with silicon instead of germanium.
Other Germole Derivatives: Compounds with different substituents on the germole ring.
Uniqueness
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is unique due to its specific structural features, including the presence of germanium and the trimethylphenoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
921201-57-2 |
|---|---|
Molekularformel |
C24H32GeO2 |
Molekulargewicht |
425.1 g/mol |
IUPAC-Name |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32GeO2/c1-15-9-17(3)23(18(4)10-15)26-25(13-21(7)22(8)14-25)27-24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
InChI-Schlüssel |
WAXWUUDHRZILAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge](C1)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)




![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)

stannane](/img/structure/B14189732.png)

